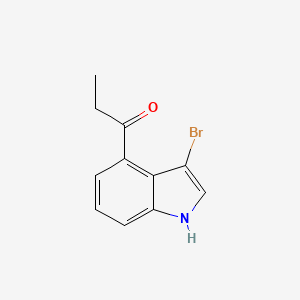
1-(3-Bromo-1H-indol-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ブロモ-1H-インドール-4-イル)プロパン-1-オンは、インドールファミリーに属する化学化合物です。インドール誘導体は、その多様な生物活性で知られており、潜在的な治療用途の可能性について広く研究されてきました。この化合物には、インドール環に結合した臭素原子が特徴であり、その化学的性質と反応性を大幅に影響を与える可能性があります。
準備方法
合成経路および反応条件: 1-(3-ブロモ-1H-インドール-4-イル)プロパン-1-オンの合成は、通常、インドール前駆体の臭素化とそれに続くフリーデル・クラフツアシル化反応を含みます。臭素化は、臭素またはN-ブロモスクシンイミド(NBS)を使用して、インドール環上の所望の位置で選択的な臭素化を確実に実現するために制御された条件下で行うことができます。その後のアシル化は、臭素化インドールを、アルミニウムクロリドなどのルイス酸触媒の存在下で、プロピオニルクロリドなどの適切なアシル化剤と反応させることを含みます。
工業的生産方法: この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、規模は大きくなります。連続フロー反応器の使用と反応条件の最適化により、プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の所望の生成物を得ます。
化学反応の分析
反応の種類: 1-(3-ブロモ-1H-インドール-4-イル)プロパン-1-オンは、以下のものを含むさまざまな化学反応を受けることができます。
置換反応: 臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置き換えることができます。
酸化反応: インドール環は、カルボニル基やカルボキシル基などのさまざまな官能基を形成するように酸化することができます。
還元反応: プロパノン部分のカルボニル基は、水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに還元できます。
一般的な試薬と条件:
置換: 塩基の存在下のアミンやチオールなどの求核剤。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな置換インドール誘導体を生成する可能性がありますが、酸化反応と還元反応は、インドール環またはプロパノン部分の官能基を変更する可能性があります。
科学研究アプリケーション
化学: より複雑なインドール誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性を調査されています。
医学: 特に特定の生物学的経路を標的とする新薬の開発における潜在的な治療用途について研究されています。
産業: 特定の特性を持つ特殊化学品や材料の合成に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
1-(3-ブロモ-1H-インドール-4-イル)プロパン-1-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。臭素原子とインドール環は、さまざまな生物学的分子と相互作用し、その活性を影響を与える可能性があります。たとえば、この化合物は、酵素または受容体に結合して、その機能を調節し、特定の生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定のアプリケーションと生物学的状況によって異なります。
類似の化合物との比較
1-(3-ブロモ-1H-インドール-4-イル)プロパン-1-オンは、以下のような他のインドール誘導体と比較することができます。
- 3-(1H-インドール-1-イル)プロパン-1-アミンメタンスルホン酸塩
- 3-(4-ブロモ-1H-インドール-3-イル)プロパン-1-アミン
これらの化合物は、インドールコア構造を共有していますが、置換基と官能基が異なり、その化学的性質と生物活性を影響を与える可能性があります。1-(3-ブロモ-1H-インドール-4-イル)プロパン-1-オン中の臭素原子の存在は、それをユニークなものにしており、他の類似の化合物では見られない特定の反応性と生物学的効果を与える可能性があります。
類似化合物との比較
1-(3-Bromo-1H-indol-4-yl)propan-1-one can be compared with other indole derivatives, such as:
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 3-(4-Bromo-1H-indol-3-yl)propan-1-amine
These compounds share the indole core structure but differ in their substituents and functional groups, which can influence their chemical properties and biological activities. The presence of the bromine atom in this compound makes it unique and can impart specific reactivity and biological effects not observed in other similar compounds.
特性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC名 |
1-(3-bromo-1H-indol-4-yl)propan-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-10(14)7-4-3-5-9-11(7)8(12)6-13-9/h3-6,13H,2H2,1H3 |
InChIキー |
YIAKZCDSLMNDJC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C2C(=CC=C1)NC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


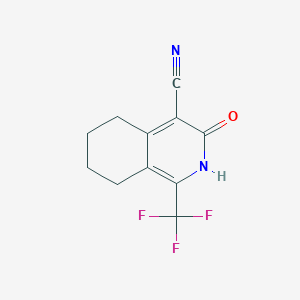
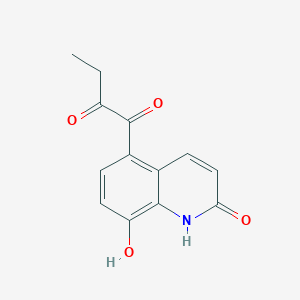
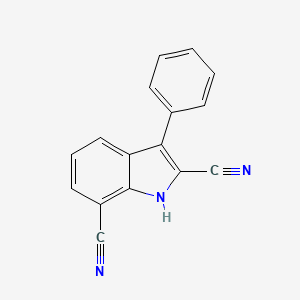
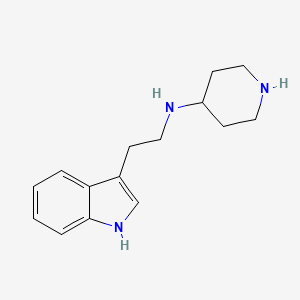

![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)

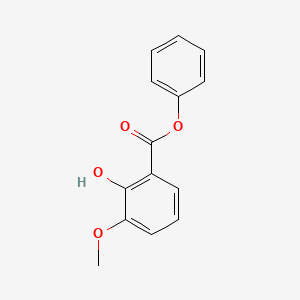
![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)





